Diphenyleneiodonium

Description

Historical Context and Initial Identification as a Research Tool

The investigation into the chemical properties and reactivity of diphenyleneiodonium and its analogs dates back to the mid-20th century. A comprehensive review by Banks in 1966 detailed the radical mechanism through which these compounds react, providing a foundational understanding of their chemical behavior. portlandpress.comnih.gov This early work described how an electron is abstracted from a nucleophile to form a radical, which then covalently modifies the nucleophile. portlandpress.comnih.gov

Its initial application as a specific biochemical tool came later, with researchers identifying its potent inhibitory effects on various enzyme systems. A pivotal area of its early use was in the study of neutrophil NADPH oxidase. portlandpress.comportlandpress.com Studies in the late 1980s and early 1990s demonstrated that DPI effectively inhibits the production of superoxide (B77818) by this enzyme complex, which is a key component of the innate immune response. portlandpress.com These investigations established DPI as a valuable pharmacological probe for dissecting the function of NADPH oxidase and other flavin-containing enzymes. portlandpress.com

Significance of this compound in Oxidative Stress and Redox Biology Research

The significance of this compound in the fields of oxidative stress and redox biology is primarily linked to its role as a potent inhibitor of NADPH oxidases (NOX), which are major sources of reactive oxygen species (ROS) in cells. medchemexpress.commdpi.com ROS, once considered merely as toxic byproducts of metabolism, are now recognized as important signaling molecules in numerous physiological and pathological processes. mdpi.com The ability of DPI to inhibit NOX enzymes has allowed researchers to investigate the specific contributions of these enzymes to cellular ROS production and their downstream effects. medchemexpress.commdpi.com

Research utilizing DPI has been instrumental in elucidating the role of NOX-derived ROS in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.commdpi.com For instance, studies have shown that by inhibiting NOX activity with DPI, it is possible to induce senescence in cancer cells, highlighting a potential therapeutic avenue. mdpi.com Furthermore, DPI has been used to study the intricate cross-talk between different sources of cellular ROS, such as mitochondria and NADPH oxidases. mdpi.com

However, it is crucial to note that while DPI is a powerful tool, its effects are not entirely specific to NADPH oxidase. It is known to inhibit other flavoenzymes and can also impact mitochondrial function, particularly at higher concentrations. mdpi.comnih.govjohnshopkins.edu This lack of absolute specificity necessitates careful interpretation of experimental results and the use of complementary approaches to validate findings. nih.gov Despite this, DPI remains a cornerstone tool for investigating the complex roles of ROS in health and disease.

Overview of Key Mechanistic Research Areas for this compound

The primary mechanistic action of this compound is the irreversible inhibition of flavoenzymes. portlandpress.com The proposed mechanism involves the reduction of DPI by a reduced flavin cofactor within the enzyme's active site. This generates a DPI radical that then rapidly phenylates the flavin or nearby amino acid residues, leading to the inactivation of the enzyme. portlandpress.comnih.gov The inhibitory potency of DPI is often directly related to the rate of enzyme turnover, as a reduced redox center is necessary for its action. portlandpress.comnih.gov

Key research areas where DPI is employed as a mechanistic probe include:

NADPH Oxidase (NOX) Inhibition: This is the most well-documented application of DPI. It has been used extensively to study the role of NOX enzymes in various cell types, including neutrophils, cardiac myocytes, and cancer cells. portlandpress.commdpi.comkjpp.net Research has focused on understanding the contribution of NOX to processes like phagocytosis, intracellular signaling, and the pathology of various diseases. portlandpress.com A study on human neutrophils demonstrated that DPI selectively interferes with intracellular ROS production at lower concentrations compared to extracellular ROS release. oup.com

Mitochondrial Respiration: DPI has been shown to inhibit mitochondrial reactive oxygen species production, likely by targeting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain. johnshopkins.edu This has made it a useful, albeit non-specific, tool for studying the role of mitochondrial ROS in cellular physiology and pathology. johnshopkins.edu

Other Flavoenzyme-Dependent Pathways: The inhibitory action of DPI extends to other flavoenzymes beyond NOX and mitochondrial Complex I. For example, it has been reported to inhibit nitric oxide synthase (NOS) and xanthine (B1682287) oxidase. kjpp.net This broader activity profile underscores the importance of considering off-target effects when interpreting data obtained using DPI.

Cell Cycle Regulation: Studies have investigated the impact of DPI on cell cycle progression. In some cancer cell lines, DPI has been shown to block the transition from the G0/G1 to the S phase of the cell cycle, an effect that can be dependent on the p53 tumor suppressor protein. nih.gov

The following table summarizes the inhibitory effects of this compound on various enzymes as reported in the literature.

| Enzyme/Enzyme Complex | Cell/System Studied | Observed Effect | Reference |

| NADPH Oxidase | Human Neutrophils | Inhibition of superoxide production. portlandpress.com Selectively inhibits intracellular ROS production at lower IC50 values. oup.com | portlandpress.comoup.com |

| Acetylcholinesterase | Bovine Tracheal Smooth Muscle | Potent inhibition (IC50 ~8 x 10⁻⁶ M). nih.gov | nih.gov |

| Butyrylcholinesterase | Bovine Tracheal Smooth Muscle | Potent inhibition (IC50 ~6 x 10⁻⁷ M). nih.gov | nih.gov |

| Mitochondrial Complex I | Monocytes/Macrophages | Inhibition of superoxide and H2O2 production. johnshopkins.edu | johnshopkins.edu |

This table provides a snapshot of the diverse enzymatic systems affected by DPI, highlighting its utility as a broad-spectrum inhibitor of flavoenzymes in biochemical research.

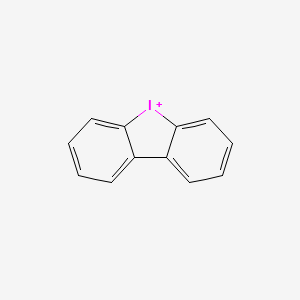

Structure

2D Structure

Propriétés

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924595 | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-54-2 | |

| Record name | Diphenyleneiodonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLENEIODONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Diphenyleneiodonium Action at the Molecular and Subcellular Levels

Diphenyleneiodonium (DPI) is a well-documented inhibitor of flavoenzymes, with a pronounced effect on the Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) oxidase (NOX) family of enzymes. nih.gov Its mechanism of action is multifaceted, involving direct interaction with enzymatic subunits, covalent modification of essential coenzymes, and complex kinetic profiles. These interactions ultimately disrupt the catalytic cycle of NOX enzymes, leading to a reduction in the production of reactive oxygen species (ROS).

Enzymatic Inhibition Profiles of this compound

This compound is recognized as a potent inhibitor of NADPH oxidases. nih.gov However, it is not specific to the NOX family and can inhibit other flavoproteins as well. oup.commdpi.com Its inhibitory action stems from its ability to interfere with the electron transfer chain within these enzymes.

Interaction with Catalytic Subunits and Complex Assembly

The activation of many NOX isoforms, particularly NOX2, requires the assembly of a multi-subunit complex, which includes both membrane-bound and cytosolic components. nih.gov The catalytic core of the NOX2 complex is a heterodimer of gp91phox (also known as NOX2) and p22phox located in the membrane. nih.gov For activation, cytosolic subunits such as p47phox, p67phox, and Rac translocate to the membrane and associate with the catalytic core. nih.gov

This compound has been shown to interfere with this critical assembly process. At subpicomolar concentrations, DPI can prevent the translocation of the p47phox subunit to the plasma membrane, which is a crucial step for the activation of NOX2. nih.gov By disrupting the assembly of the functional enzyme complex, DPI effectively inhibits its activity. Furthermore, DPI is known to covalently bind to the gp91phox subunit, the catalytic component of NOX2. nih.gov

Formation of Covalent Adducts with Flavin Coenzymes (FAD, FMN)

A primary mechanism of DPI's inhibitory action is its interaction with flavin coenzymes, specifically Flavin Adenine Dinucleotide (FAD), which is an essential component of the NOX catalytic core. nih.gov DPI acts as a flavoprotein inhibitor by forming an irreversible redox adduct with the reduced form of FAD. nih.gov This covalent modification of the flavin coenzyme disrupts the electron transfer from NADPH to molecular oxygen, thereby halting the production of superoxide (B77818). nih.gov

Time-Dependent and Uncompetitive Inhibition Characteristics

The inhibition of NOX enzymes by this compound exhibits distinct kinetic characteristics. It is described as a time-dependent and uncompetitive inhibitor. mdpi.comnih.gov The uncompetitive nature of the inhibition implies that DPI binds to the enzyme-substrate complex. mdpi.comnih.gov Furthermore, the inhibition by DPI is often irreversible, particularly at intracellular sites. oup.com Studies on neutrophils have shown that after washing out DPI, the ability to produce extracellular ROS can be restored, but the inhibition of intracellular NOX activity remains. oup.com

Specificity Considerations Across NOX Isoforms (NOX1, NOX2, NOX4)

While this compound is a broad-spectrum flavoprotein inhibitor, its potency can vary across different NOX isoforms. nih.gov It has been demonstrated to be an effective inhibitor of multiple isoforms, including NOX1, NOX2, and NOX4. nih.govresearchgate.net However, the concentration required to achieve 50% inhibition (IC50) differs between these isoforms, suggesting a degree of specificity.

One study reported that the inhibitory profile of DPI was similar among NOX1, NOX2, and NOX4, with IC50 values in the nanomolar range. researchgate.net Another study investigating oral squamous cell carcinoma cell lines found IC50 values for DPI ranging from 0.08 µM to 1.59 µM. spandidos-publications.com

Inhibitory Concentration (IC50) of this compound on NOX Isoforms

| NOX Isoform | Cell Type/System | IC50 Value | Reference |

|---|---|---|---|

| NOX1 | Expressed in cells | 20-240 nM | researchgate.net |

| NOX2 | Expressed in cells | 20-240 nM | researchgate.net |

| NOX4 | Expressed in cells | 20-240 nM | researchgate.net |

| NOX1 | Oral squamous cell carcinoma cell lines | 0.08 - 1.59 µM | spandidos-publications.com |

Modulation of Superoxide and Hydrogen Peroxide Production by NOX

The primary function of NOX enzymes is the production of reactive oxygen species, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.com By inhibiting the catalytic activity of NOX isoforms, this compound effectively reduces the generation of these molecules. johnshopkins.edusemanticscholar.org DPI has been shown to markedly diminish the production of superoxide by mitochondrial respiration at concentrations that also inhibit NADPH oxidase. johnshopkins.edusemanticscholar.org Similarly, the extracellular release of hydrogen peroxide derived from mitochondrial respiration is significantly reduced by DPI. semanticscholar.org In various cell types, treatment with DPI leads to a decrease in cellular ROS levels, confirming its role in modulating the output of NOX enzymes. mdpi.comnih.gov

Inhibition of Other Flavoenzymes by this compound

This compound (DPI) is a well-documented inhibitor of flavoenzymes, a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. Its inhibitory action extends to a variety of these enzymes, playing a crucial role in cellular respiration and redox signaling. The mechanism of inhibition often involves the irreversible reduction of the flavin moiety, thereby disrupting the electron transport chain essential for the enzyme's catalytic activity.

Nitric Oxide Synthase (NOS) Inhibition (iNOS, eNOS)

This compound is a potent, irreversible inhibitor of nitric oxide synthase (NOS) isoforms, including the inducible (iNOS) and endothelial (eNOS) types. cornell.edunih.gov The inhibition is time- and temperature-dependent and occurs independently of the enzyme's catalytic process. cornell.edunih.gov Mechanistic studies suggest that DPI targets the NADPH-binding site of the enzyme, as the presence of NADPH, NADP+, or 2',5'-ADP can protect the enzyme from inhibition. cornell.edunih.gov Similarly, FAD or FMN can also offer protection, indicating that the flavin cofactors are crucial to the interaction. cornell.edunih.gov Once the enzyme is inhibited by DPI, its activity cannot be restored by the addition of either NADPH or FAD. cornell.edunih.gov

In functional assays, DPI has been shown to effectively inhibit nitric oxide (NO) production. For instance, in bovine articular chondrocytes, DPI inhibited IL-1-induced NO production with an IC50 value of 0.03 µM. nih.gov In macrophages and endothelial cells, the IC50 values for NOS inhibition were found to be in the range of 50-150 nM. cornell.edunih.gov Furthermore, DPI was observed to inhibit acetylcholine-induced relaxation of rabbit aortic rings, a process dependent on endothelial NO production, with an IC50 of 300 nM. cornell.edunih.gov This inhibitory effect was long-lasting, persisting for at least two hours after the removal of DPI. cornell.edunih.gov

Beyond direct enzyme inhibition, DPI also affects the expression of iNOS. Studies have shown that it can inhibit the synthesis of iNOS mRNA and protein in a dose-dependent manner, which is achieved by blocking the activation of the transcription factor NF-κB. nih.gov

Cytochrome P450 Reductase Inhibition

The interaction of this compound with NADPH-cytochrome P450 reductase has been characterized as an irreversible, time-dependent inhibition. nih.gov Kinetic analyses have revealed a Ki for this compound chloride of 2.8 mM. nih.gov The inactivation of the enzyme by DPI is dependent on the presence of NADPH, suggesting that the inhibitor interacts with the reduced form of the enzyme. nih.gov

Further investigation into the molecular mechanism has identified two sites of covalent modification by DPI. A phenyl group from DPI is added to the FMN cofactor, effectively trapping it in a reduced state. nih.gov Additionally, a second covalent modification occurs on the protein itself, specifically at tryptophan residue 419. nih.gov This dual modification underscores the complex and irreversible nature of the inhibition of cytochrome P450 reductase by this compound.

Quinone Oxidoreductase Inhibition

This compound is a known inhibitor of NADH-quinone oxidoreductase, particularly the mitochondrial Complex I (NADH-ubiquinone oxidoreductase). nih.govwpunj.edu Its inhibitory action occurs on the substrate side of the iron-sulfur (Fe-S) clusters within the complex. nih.gov When inhibited by DPI in the presence of NADH, all the Fe-S clusters remain in an oxidized state. nih.gov

The mechanism appears to involve an irreversible reaction with the FMN cofactor of the enzyme. nih.gov Evidence for this includes the observation that the oxidation of FMN is blocked even after its extraction from the DPI-inhibited enzyme. nih.gov The inhibition process requires the enzyme to be preincubated with both NADH and DPI. nih.gov Notably, NAD+ and DPI appear to compete for a common binding site, as higher NAD+/DPI ratios necessitate more DPI to achieve inhibition. nih.gov DPI effectively blocks both ubiquinone and dichlorophenolindophenol reductase activities of Complex I. nih.gov

Thioredoxin Reductase Inhibition

While this compound is broadly classified as a flavoenzyme inhibitor, its specific inhibitory mechanism on thioredoxin reductase (TrxR) is understood within the context of its general reactivity towards this class of enzymes. researchgate.net Inhibitors of TrxR can act through various mechanisms, including competitive, non-competitive, and irreversible binding. nih.gov Some inhibitors covalently modify the reactive cysteine or selenocysteine (B57510) residues in the enzyme's active sites. nih.gov Given DPI's known mechanism of forming covalent adducts with other flavoenzymes, a similar mode of action is plausible for its interaction with thioredoxin reductase. researchgate.net The inhibition of TrxR, a key enzyme in maintaining the cellular redox state, contributes to the broader biological effects of DPI. frontiersin.org

Inhibition of Nicotinamide Adenine Dinucleotide (NAD/NADP)-Dependent Enzymes

This compound is not exclusively an inhibitor of flavoenzymes; it also demonstrates inhibitory effects on several NAD(P)-dependent enzymes. nih.gov This broader specificity has significant implications for cellular metabolism. Research has shown that DPI can inhibit key enzymes in central metabolic pathways. nih.gov

For example, DPI has been found to block the activity of:

Glucose-6-phosphate dehydrogenase , a critical enzyme in the pentose (B10789219) phosphate pathway. nih.gov

Glyceraldehyde-3-phosphate dehydrogenase , an important enzyme in glycolysis. nih.gov

Lactate (B86563) dehydrogenase , which is involved in anaerobic respiration. nih.gov

The inhibition of these enzymes by DPI leads to significant metabolic consequences, including the dose-dependent inhibition of both the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle. nih.gov This disruption of cellular redox metabolism can lead to increased oxidative stress. nih.gov

Interactive Data Table: Inhibition Constants of this compound

| Enzyme Target | Organism/Tissue | Inhibition Parameter | Value |

| Inducible Nitric Oxide Synthase (iNOS) | Bovine Articular Chondrocytes | IC50 | 0.03 µM |

| Nitric Oxide Synthase (NOS) | Mouse Macrophages/Endothelial Cells | IC50 | 50-150 nM |

| Endothelial Nitric Oxide Synthase (eNOS) | Rabbit Aortic Rings | IC50 | 300 nM |

| Cytochrome P450 Reductase | Not Specified | Ki | 2.8 mM |

Impact on Pentose Phosphate Pathway Enzymes (e.g., Glucose 6-Phosphate Dehydrogenase)

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis. nih.govfrontiersin.org The rate-limiting enzyme of this pathway is Glucose 6-Phosphate Dehydrogenase (G6PD), which catalyzes the initial step of converting glucose-6-phosphate into 6-phosphogluconolactone, a reaction that produces NADPH. frontiersin.orgfrontiersin.org

Research has shown that this compound significantly inhibits the pentose phosphate pathway in a dose-dependent manner. nih.gov This inhibition is suggested to be mediated by the blockade of NAD(P)-dependent enzymes, with G6PD being a primary target. nih.gov By impeding the function of G6PD, DPI directly curtails the cell's primary mechanism for producing NADPH, which is essential for maintaining cellular redox balance and protecting against oxidative stress. nih.govscbt.com The upregulation of G6PD is a common feature in rapidly proliferating cells, such as cancer cells, to meet the high demand for NADPH to counteract oxidative stress and for biosynthesis. frontiersin.orgfrontiersin.org Therefore, inhibition of this enzyme by compounds like DPI has significant consequences for cellular viability and function.

Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase, Lactate Dehydrogenase)

Beyond the pentose phosphate pathway, this compound also exerts inhibitory effects on the tricarboxylic acid (TCA) cycle. nih.gov Studies conducted on N11 glial cells demonstrated that incubation with DPI led to a significant, dose-dependent inhibition of this central metabolic pathway. nih.gov The mechanism appears to involve the blockade of several NAD(P)-dependent enzymes crucial for glycolysis and related processes that feed the TCA cycle. nih.gov

Among the enzymes affected are:

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes a key step in glycolysis, the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org While primarily a glycolytic enzyme, its inhibition by DPI disrupts the flow of substrates destined for the TCA cycle. nih.gov

Lactate Dehydrogenase (LDH): This enzyme is responsible for the interconversion of pyruvate (B1213749) and lactate. researchgate.net Its inhibition by DPI further points to a broad disruption of cellular carbohydrate metabolism. nih.gov

Consequences for Cellular Redox Metabolism and NADPH Synthesis

The inhibition of the pentose phosphate pathway and TCA cycle by this compound has profound consequences for cellular redox metabolism, primarily through the depletion of NADPH. researchgate.netnih.gov NADPH is the principal intracellular reductant, essential for the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, via the enzyme glutathione reductase. frontiersin.org

By inhibiting G6PD, DPI directly reduces the synthesis of NADPH. researchgate.netnih.gov This impairment of NADPH production leads to several downstream effects:

A decrease in the ratio of reduced glutathione to its oxidized form (GSH/GSSG). nih.gov

An increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov

Augmented oxidative stress, making cells more vulnerable to oxidative damage. researchgate.netnih.gov

This disruption of redox homeostasis indicates that some of the cellular effects observed with DPI treatment are a direct result of its impact on metabolic pathways responsible for maintaining the cellular antioxidant capacity. nih.gov

Table 1: Summary of this compound's Impact on Metabolic Enzymes

| Enzyme | Pathway | Effect of this compound | Reference |

|---|---|---|---|

| Glucose 6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Inhibition | nih.gov |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Inhibition | nih.gov |

| Lactate Dehydrogenase (LDH) | Anaerobic Respiration | Inhibition | nih.gov |

This compound's Interactions with Mitochondrial Function

Mitochondria are primary targets for this compound, where it significantly disrupts the processes of electron transport and oxidative phosphorylation. wpunj.edumdpi.comnih.gov Its identity as a flavoprotein inhibitor makes it particularly effective against components of the mitochondrial respiratory chain that contain flavin prosthetic groups. researchgate.netnih.gov

Effects on the Mitochondrial Electron Transport Chain (ETC)

This compound is recognized as an inhibitor of the mitochondrial respiratory chain, with specific effects on its protein complexes. researchgate.netnih.gov The primary site of action within the ETC is Complex I (NADH:ubiquinone oxidoreductase), although effects on Complex III have also been noted. researchgate.netnih.gov This inhibition disrupts the flow of electrons, impairs the generation of the proton motive force, and consequently affects ATP synthesis. researchgate.net

Complex I Inhibition

Numerous studies have confirmed that this compound is a potent inhibitor of mitochondrial Complex I. wpunj.edujohnshopkins.edu Its potency in this regard has been shown to be comparable to that of rotenone (B1679576), a classic and well-characterized Complex I inhibitor. wpunj.edujohnshopkins.edu The inhibitory mechanism is believed to involve an irreversible reaction with the FMN group within the enzyme complex, which blocks the oxidation of this cofactor. semopenalex.org

High-affinity binding sites for DPI have been identified within the mitochondria that are associated with NADH dehydrogenase (Complex I). nih.gov This direct interaction underlies its ability to reduce the production of mitochondrial superoxide and H₂O₂ by blocking electron flow through this complex. wpunj.edumdpi.comnih.govjohnshopkins.edu

Modulation of Superoxide Production from Forward Electron Transport

Mitochondrial Complex I is a significant source of cellular ROS. nih.gov Interestingly, the effect of this compound on superoxide production by Complex I is dependent on the direction of electron flow. Research on isolated mitochondria has revealed that DPI strongly inhibits superoxide production that is driven by reverse electron transport (RET), a condition where electrons from the coenzyme Q pool are driven backward through Complex I. nih.govnih.gov

However, DPI has been found to have no effect on superoxide production during normal, forward electron transport, which occurs when electrons are passed from NAD-linked substrates through the complex. nih.gov This suggests that DPI has a novel ability to selectively prevent superoxide generation from the specific site within Complex I that is active during RET, without affecting the superoxide produced during forward electron flow. nih.gov

Table 2: this compound's Effects on Mitochondrial Function

| Mitochondrial Component/Process | Effect of this compound | Reference |

|---|---|---|

| Electron Transport Chain (ETC) Complex I | Potent Inhibition | wpunj.edujohnshopkins.edusemopenalex.org |

| Superoxide Production (Forward Electron Transport) | No significant effect | nih.gov |

| Superoxide Production (Reverse Electron Transport) | Strong Inhibition | nih.gov |

Inhibition of Reverse Electron Transport Superoxide Generation

This compound (DPI) has demonstrated a specific inhibitory effect on the generation of superoxide by mitochondrial complex I during reverse electron transport (RET). nih.govresearchgate.net This process, where electrons flow backward through complex I, is a significant source of mitochondrial reactive oxygen species (ROS). nih.gov In isolated rat skeletal muscle mitochondria, DPI strongly inhibits superoxide production driven by RET from succinate. nih.govresearchgate.net Notably, this inhibition occurs without affecting superoxide production during forward electron transport from NAD-linked substrates, even under conditions designed to maximize superoxide generation from complex I or complex III. nih.govresearchgate.net

Initially, it was thought that DPI's known activity as a chloride-hydroxide antiporter, which can decrease the mitochondrial pH gradient, might explain this inhibition. nih.gov However, studies conducted in a gluconate-based medium, where DPI does not affect the pH gradient, still showed potent inhibition of RET-driven superoxide production. nih.gov This indicates that the inhibitory mechanism is independent of changes in the proton motive force components. nih.gov The evidence suggests that DPI possesses a novel ability to selectively prevent superoxide production from the specific site on complex I that is active during reverse electron transport. nih.govresearchgate.net

Influence on Mitochondrial Membrane Potential

The impact of this compound on mitochondrial membrane potential (ΔΨm) is a critical aspect of its mitochondrial-targeted effects. Studies have shown that DPI can induce a decrease in ΔΨm, an effect that is often dependent on the concentration and the specific cell type being investigated.

The table below summarizes the observed effects of DPI on mitochondrial membrane potential in different cell types and conditions.

| Cell Type | DPI Concentration | Observed Effect on Mitochondrial Membrane Potential | Reference |

| MG-63 | 100 µM | Significant Decrease | mdpi.comresearchgate.net |

| MG-63 | 10 µM | No Significant Influence | mdpi.comresearchgate.net |

| hAMSCs | 100 µM | Significant Decrease | nih.gov |

| hAMSCs | 10 µM (with MitoTEMPO) | Increase | nih.gov |

Impact on Cellular Respiration

This compound is recognized for its inhibitory action on cellular respiration, primarily by targeting components of the mitochondrial electron transport chain. mdpi.com Research has consistently identified mitochondrial complex I (NADH-ubiquinone oxidoreductase) as a principal target of DPI's inhibitory effects. johnshopkins.edusemanticscholar.orgresearchgate.net

In permeabilized MG-63 osteosarcoma cells, DPI demonstrated a concentration-dependent inhibition of Complex I-linked respiration. researchgate.netresearchgate.net The inhibitory effect was confirmed at concentrations as low as 0.625 μM, while the activity of Complex II remained unaffected. mdpi.com This specificity for Complex I is a key feature of DPI's impact on mitochondrial function. johnshopkins.edusemanticscholar.orgwpunj.edu Studies with isolated mitochondria have further substantiated that DPI reduces mitochondrial superoxide production by inhibiting NADH-ubiquinone oxidoreductase. johnshopkins.eduwpunj.edu This potent inhibition of Complex I activity positions DPI as a significant modulator of cellular bioenergetics. kjpp.net

Cell Type and Metabolic Context-Dependent Mitochondrial Effects

The effects of this compound on mitochondrial function are not uniform across all cell types but are instead highly dependent on the cellular metabolic context. nih.gov A critical distinction lies between cells that primarily rely on glycolysis for energy versus those that depend on aerobic respiration. nih.gov

In cell types that predominantly use glycolysis, such as human amniotic membrane mesenchymal stromal cells (hAMSCs), DPI's primary interaction is with NADPH oxidase (NOX), and it exhibits lower toxicity. nih.gov In contrast, in cells with a high reliance on aerobic metabolism, such as the MG-63 osteosarcoma cell line, mitochondria become an additional and significant target for DPI. researchgate.netnih.gov This dual targeting in aerobically poised cells makes them more susceptible to the toxic effects of the compound. researchgate.netnih.gov Similarly, human bone marrow mesenchymal stromal cells (hBMSCs) show a reactive oxygen species (ROS) turnover that is more influenced by NOX activity than by mitochondria, again highlighting the context-dependent nature of DPI's action. nih.gov This suggests that the metabolic phenotype of a cell dictates its sensitivity and response to DPI's mitochondrial effects.

The differential targeting is summarized in the table below:

| Cell Type | Primary Energy Metabolism | Primary Target of DPI | Susceptibility to DPI Toxicity | Reference |

| hAMSCs | Glycolysis | NADPH Oxidase (NOX) | Low | nih.gov |

| MG-63 | Aerobic Respiration | Mitochondria & NOX | High | researchgate.netnih.gov |

| hBMSCs | Intermediate | NOX > Mitochondria | Intermediate | nih.gov |

Modulation of Intracellular Reactive Oxygen Species (ROS) Metabolism by this compound

Reduction of Overall ROS Production in Diverse Cellular Systems

This compound is widely recognized for its ability to inhibit the production of reactive oxygen species (ROS) in a variety of cellular systems. mdpi.comnih.gov This inhibitory capacity stems from its action on key enzymatic sources of ROS, most notably NADPH oxidases (NOX) and the mitochondrial electron transport chain. mdpi.commdpi.comjohnshopkins.eduwpunj.edu

In human neutrophils, DPI effectively blocks both extracellular and intracellular ROS production. oup.com Specifically, it shows a selective and potent inhibition of intracellular NADPH oxidase activity. oup.com In endothelial cells, DPI attenuates hypoxia-induced increases in ROS, an effect also achieved by the specific mitochondrial complex I inhibitor, rotenone. ahajournals.org This highlights the compound's role in mitigating ROS generated by mitochondria. ahajournals.org Further studies using unstimulated monocytes and macrophages have shown that DPI markedly diminishes the production of superoxide originating from mitochondrial respiration. johnshopkins.eduwpunj.edu The compound has proven to be as potent as rotenone in this regard, likely acting through the inhibition of NADH-ubiquinone oxidoreductase (complex I). johnshopkins.edusemanticscholar.orgwpunj.edu This broad-spectrum inhibition of major ROS-generating systems underscores DPI's utility as a tool for studying redox biology. nih.govkoreascience.kr

Paradoxical Induction of ROS and Oxidative Stress

Despite its well-documented role as an inhibitor of ROS-producing enzymes, this compound can, under certain conditions, paradoxically induce or enhance reactive oxygen species levels and oxidative stress. mdpi.com This contradictory effect appears to be dependent on the cell type, DPI concentration, and the specific metabolic state of the cell. nih.govnih.govmdpi.com

For instance, in N11 glial cells, a 3-hour incubation with DPI led to a dose-dependent increase in ROS generation and lipoperoxidation. nih.gov This was accompanied by a decrease in the glutathione/glutathione disulfide ratio, indicating a shift towards an oxidized intracellular environment. nih.gov In human amniotic membrane mesenchymal stromal cells (hAMSCs), high concentrations of DPI were found to induce an increase in cellular ROS levels through mitochondrial effects. mdpi.com A similar phenomenon was observed in nonpermeabilized MG-63 cells, where a high concentration (100 µM) of DPI substantially elevated cellular ROS levels, coinciding with a drop in mitochondrial membrane potential. mdpi.comresearchgate.net

The table below details instances of DPI-induced ROS production.

| Cell Type | DPI Concentration | Observed Effect on ROS | Proposed Mechanism | Reference |

| N11 Glial Cells | Dose-dependent | Increase in ROS and lipoperoxidation | Inhibition of cell redox metabolism | nih.gov |

| hAMSCs | High concentrations | Increase in cellular ROS | Mitochondrial effects | mdpi.com |

| MG-63 | 100 µM | Substantial elevation of cellular ROS | Concomitant with decreased mitochondrial membrane potential | mdpi.comresearchgate.net |

| Mouse Neutrophils (in vivo) | Not specified | Increased intracellular ROS | Inhibition of pentose phosphate pathway | nih.gov |

| Mouse Embryonic Stem Cells | Not specified | Significant induction of ROS | Uncharacterized off-target effects | nih.gov |

Effects on Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase)

This compound (DPI) has been shown to modulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In a study investigating lipopolysaccharide (LPS)-induced pulmonary inflammation in rats, treatment with DPI was found to restore the activity of both SOD and catalase in lung tissues. This restoration of enzyme activity contributed to a reduction in LPS-induced protein and lipid oxidation taylorfrancis.com.

Superoxide dismutase and catalase are crucial for cellular protection against oxidative damage. Catalase functions to disproportionate hydrogen peroxide, while SOD dismutates the superoxide anion researchgate.net. The activity of these enzymes is related to chondrocyte maturation and tissue calcification, with the highest levels of activity observed in premineralized cartilage researchgate.net. The modulation of these enzymes by DPI highlights a mechanism through which it can influence cellular redox status and mitigate oxidative damage.

Alterations in Glutathione/Glutathione Disulfide Ratio

This compound significantly impacts the intracellular balance of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). Treatment of N11 glial cells with DPI resulted in a decrease in the glutathione/glutathione disulfide ratio koreascience.kr. This shift indicates an increase in oxidative stress, as the cell's primary non-protein thiol buffer is depleted.

Furthermore, DPI has been observed to trigger an immediate and substantial efflux of reduced glutathione from various cell types, including T24 bladder carcinoma cells. Within two hours of treatment, there was a 50% loss of intracellular GSH, which was quantitatively recovered in the extracellular medium medchemexpress.com. This efflux of GSH is a significant contributor to the alteration of the intracellular redox environment and can sensitize cells to apoptosis medchemexpress.com. The loss of GSH was blockable by bromosulfophthalein, an inhibitor of canalicular GSH transporters, suggesting that DPI induces this efflux through a specific transport channel medchemexpress.com.

Lipoperoxidation and Oxidative Damage to Cellular Macromolecules

Exposure of cells to this compound has been demonstrated to induce oxidative damage, including lipoperoxidation and damage to other cellular macromolecules. In N11 glial cells, a 3-hour incubation with DPI led to a dose-dependent increase in the generation of reactive oxygen species (ROS) and subsequent lipoperoxidation koreascience.kr. This increase in lipid oxidation is indicative of oxidative damage to cellular membranes .

The oxidative damage is not limited to lipids. In the context of arsenic-induced toxicity in Isatis cappadocica, the application of DPI further increased the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation, compared to arsenic stress alone . This suggests that DPI can exacerbate oxidative damage to biomolecules under certain conditions. The cytotoxic effects of high levels of ROS, which can be influenced by DPI, include damage to important macromolecules such as lipids, proteins, and nucleic acids .

This compound as a Modulator of Ion Channels and Transporters

Transient Receptor Potential Ankyrin 1 (TRPA1) Activation

This compound functions as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a Ca2+-permeable nonselective cation channel involved in pain and inflammation nih.govnih.govmdpi.com. Application of DPI at concentrations ranging from 0.03 to 10 μM induces a concentration-dependent Ca2+ response in cells expressing human TRPA1 nih.govnih.govmdpi.com. This activation can be blocked by a selective TRPA1 antagonist, HC-030031 nih.govnih.govmdpi.com.

The mechanism of TRPA1 activation by DPI involves specific cysteine residues within the channel's structure. Mutagenesis studies have identified cysteine 621 in human TRPA1 as being crucial for the DPI-induced Ca2+ response nih.govmdpi.com. The activation of TRPA1 by DPI is thought to occur without the involvement of NADPH oxidase (NOX) nih.govmdpi.com. The presence of glutathione can effectively reduce the Ca2+ response to DPI, highlighting the role of the cellular redox environment in this activation nih.govmdpi.com.

| Parameter | Finding | Reference |

|---|---|---|

| Effective Concentration Range | 0.03–10 μM | nih.gov, nih.gov, mdpi.com |

| Effect | Induces a concentration-dependent Ca2+ response | nih.gov, nih.gov, mdpi.com |

| Antagonist | HC-030031 | nih.gov, nih.gov, mdpi.com |

| Key Residue for Activation | Cysteine 621 | nih.gov, mdpi.com |

| Influence of Glutathione | Reduces the Ca2+ response to DPI | nih.gov, mdpi.com |

Inhibition of Stretch-Activated Chloride Channels (Cl- SAC)

Information regarding the direct inhibition of stretch-activated chloride channels by this compound was not available in the consulted research.

Iodide-Specific Transport Activity (Ionophore Properties)

This compound exhibits properties of an iodide-specific ionophore. At concentrations similar to those that inhibit H2O2 generation, DPI activates the efflux of radioiodide from thyroid cells, a rat thyroid cell line (PCCl3), and COS cells expressing the iodide transporter NIS. This effect is specific to iodide, as DPI does not activate the efflux of the iodide analog 99mTcO4− or the K+ cation mimic 86Rb+ in the same cell types.

This specific transport of iodide suggests that DPI can act as a carrier for this anion across cellular membranes. This action is another effect of DPI distinct from its well-known inhibition of H2O2 generation and should be considered when interpreting experimental results, particularly in thyroid cells.

| Ion | Effect of DPI | Cell Types | Reference |

|---|---|---|---|

| Radioiodide (125I) | Activated efflux | Thyroid cells, PCCl3, COS-NIS | |

| Technetium-99m pertechnetate (B1241340) (99mTcO4−) | No efflux activation | Thyroid cells, PCCl3, COS-NIS | |

| Rubidium-86 (86Rb+) | No efflux activation | Thyroid cells, PCCl3, COS-NIS |

Blocking of Connexin 43 (CX43)-Mediated ATP Leakage

This compound (DPI) has been identified as a modulator of cellular communication through its action on connexin 43 (Cx43) hemichannels. Research demonstrates that DPI can inhibit the leakage of adenosine (B11128) triphosphate (ATP) from cells, a process mediated by these channels. nih.gov Connexin 43 is a protein that forms hemichannels, which are conduits for the release of small molecules like ATP into the extracellular space, facilitating paracrine signaling. youtube.comresearchgate.netnih.gov This ATP release is crucial in various physiological and pathological processes, including inflammation. koreascience.kr

The mechanism by which DPI blocks this ATP efflux involves the suppression of both the expression and the activity of the Cx43 hemichannel protein. nih.gov Studies in murine peritoneal macrophages infected with Escherichia coli have shown that DPI upregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This action, in turn, suppresses Cx43 expression and activity, leading to a reduction in ATP efflux. nih.gov By decreasing extracellular ATP levels, DPI can consequently suppress inflammasome activation and reduce necroptosis in infected macrophages. nih.gov This specific action highlights a function of DPI beyond its well-known role as a flavoenzyme inhibitor, positioning it as a regulator of connexin-mediated intercellular signaling. nih.gov

Other Direct Molecular Interactions and Agonistic Activities of this compound

Beyond its inhibitory roles, this compound (DPI) exhibits direct agonistic activity on specific cellular receptors, initiating distinct signaling cascades.

G Protein-Coupled Receptor 3 (GPR3) Agonism and Adenylate Cyclase Activation

This compound has been identified as a novel small-molecule agonist for the orphan G protein-coupled receptor 3 (GPR3). nih.govnih.gov GPR3 is known to be constitutively active, coupling to Gαs proteins to stimulate adenylate cyclase, which leads to the production of cyclic adenosine monophosphate (cAMP). nih.gov DPI has been shown to activate GPR3 in a concentration-dependent manner, resulting in a significant increase in intracellular cAMP levels. nih.govkjpp.net

This agonistic activity is highly selective. Studies comparing the effect of DPI on cells expressing GPR3, GPR6, or GPR12—three closely related receptors—demonstrated that DPI activates adenylate cyclase only in cells expressing GPR3. nih.govresearchgate.net This selectivity makes DPI a valuable pharmacological tool for studying the specific functions of GPR3. researchgate.net The potency of DPI has served as a scaffold for the development of more potent GPR3 agonists, aiming to better understand the physiological roles of this receptor. nih.govmdpi.com

Table 1: Potency and Efficacy of this compound (DPI) and Its Analogs as GPR3 Agonists

| Compound | EC₅₀ (nM) | Efficacy (% of DPI) | Reference |

|---|---|---|---|

| This compound (DPI) | Low micromolar | 100% | nih.gov |

| 3-Trifluoromethoxy analog (GPR3 Agonist 2) | 260 | 90% | nih.govmdpi.com |

Induction of Calcium (Ca²⁺) Mobilization and Beta-Arrestin Receptor Internalization

The activation of GPR3 by this compound initiates downstream signaling pathways beyond cAMP accumulation. One significant effect is the mobilization of intracellular calcium (Ca²⁺). In cell systems where GPR3 is engineered to couple to Gα₁₆, DPI stimulation leads to a measurable increase in cytoplasmic Ca²⁺. nih.govresearchgate.net This demonstrates that GPR3 activation by DPI can trigger the phospholipase C pathway, resulting in the release of calcium from intracellular stores. mdpi.com

Furthermore, DPI binding to GPR3 also promotes G protein-independent signaling through the β-arrestin pathway. nih.gov Agonist-bound GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitize G protein signaling and mediate receptor internalization (endocytosis). medchemexpress.comncl.ac.uk Studies have confirmed that DPI treatment causes the translocation of β-arrestin 2 to the cell membrane and induces the internalization of the GPR3 receptor. nih.govnih.gov This dual activity—activating both G protein-dependent (cAMP, Ca²⁺) and β-arrestin-dependent pathways—characterizes DPI as a functional agonist of GPR3. nih.gov

Interaction with Cysteine Residues within Enzymes

This compound is widely recognized as a potent, irreversible inhibitor of flavoenzymes, such as NADPH oxidase. nih.gov Its mechanism of action is believed to involve the covalent modification of the enzyme. The this compound cation is a potent arylating agent, capable of reacting with nucleophilic residues within the enzyme's active site.

Cysteine residues, with their highly nucleophilic thiol (-SH) group, are frequent targets for covalent modification by electrophilic compounds. researchgate.net While the precise mechanism for every enzyme is not fully elucidated, evidence points to DPI's ability to form a covalent bond with enzyme components. For instance, studies on its hypoglycemic effects have linked them to the specific covalent modification of NADH-ubiquinone oxidoreductase (Complex I) in liver mitochondria. nih.gov This irreversible binding leads to the inhibition of the enzyme's function. The reactivity of the iodonium (B1229267) ion facilitates the transfer of a phenyl group to a nucleophile, such as the thiolate anion of a cysteine residue, resulting in a stable, inactivated enzyme. This interaction underscores a key chemical mechanism behind DPI's broad inhibitory profile against various flavin-containing enzymes.

Cellular and Molecular Effects of Diphenyleneiodonium in Biological Research Models

Impact of Diphenyleneiodonium on Cellular Signaling Pathways

This compound (DPI) is a well-documented inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are key producers of reactive oxygen species (ROS) in cells. Through its inhibition of ROS production and other off-target effects, DPI significantly influences a variety of intracellular signaling pathways that are crucial for processes such as inflammation, cell proliferation, and apoptosis.

This compound has been shown to be an effective inhibitor of the NF-κB signaling pathway. In bovine articular chondrocytes stimulated with interleukin-1β (IL-1β), DPI prevents the activation of NF-κB in a dose-dependent manner. nih.gov This inhibitory action is linked to its ability to block the production of reactive oxygen species (ROS), which act as signaling molecules in the cascade leading to NF-κB activation. By preventing NF-κB activation, DPI consequently inhibits the expression of NF-κB-dependent genes, such as inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO). nih.gov

Table 1: Effect of this compound on NF-κB Pathway

| Biological Model | Stimulus | Key Finding | Reference |

|---|---|---|---|

| Bovine Articular Chondrocytes | Interleukin-1β (IL-1β) | DPI dose-dependently inhibited IL-1β-induced NF-κB activation and subsequent iNOS expression. | nih.gov |

The effect of this compound on the MAPK/ERK pathway appears to be context-dependent, with studies reporting both activation and inhibition. In mouse embryonic stem cells, DPI was found to activate the Erk signaling pathway. frontiersin.org Similarly, in human promyelocytic leukemia HL-60 cells, which lack p53, DPI-induced upregulation of the cell cycle inhibitor p21 is thought to be regulated by DPI-mediated ERK activation. nih.gov

Conversely, in a different biological context, DPI has demonstrated inhibitory effects. In Helicobacter pylori-infected gastric epithelial AGS cells, DPI suppressed the bacteria-induced activation of MAPKs, including ERK, p38, and Jun N-terminal kinases (JNK). nih.gov This inhibition was associated with a decrease in the expression of monocyte chemoattractant protein-1 (MCP-1). nih.gov

Table 2: Modulation of MAPK/ERK Pathway by this compound

| Biological Model | Stimulus | Effect of DPI on MAPK/ERK | Reference |

|---|---|---|---|

| Mouse Embryonic Stem Cells | None specified | Activated Erk signaling pathway. | frontiersin.org |

| HL-60 Cells | Serum stimulation | Mediated ERK activation, leading to p21 upregulation. | nih.gov |

| AGS Gastric Epithelial Cells | Helicobacter pylori infection | Inhibited activation of ERK, p38, and JNK. | nih.gov |

This compound has been observed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. In mouse embryonic stem cells, treatment with DPI resulted in the activation of the PI3K/Akt signaling pathway. frontiersin.org This is noteworthy as the PI3K/Akt/mTOR pathway is a master regulator of cancer progression, and its activity is often deregulated in tumors. nih.govjohnshopkins.edu The activation of this pathway by DPI in non-cancerous stem cells highlights its complex and cell-type-specific effects. The activity of the PI3K/Akt pathway can be influenced by ROS produced by NOX enzymes, which DPI inhibits. kjpp.net

Table 3: Influence of this compound on the PI3K/Akt Pathway

| Biological Model | Key Finding | Reference |

|---|---|---|

| Mouse Embryonic Stem Cells | DPI activated the PI3K/Akt signaling pathway. | frontiersin.org |

This compound influences the DNA damage response pathway by inducing the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. In HCT-116 human colon cancer cells, which have wild-type p53, DPI treatment led to a strong and sustained upregulation of both p53 and p21, resulting in a G0/G1 cell cycle arrest. nih.gov The induction of p53 appears to be a key event, as silencing p53 expression significantly inhibited the DPI-induced upregulation of p21. nih.gov

Interestingly, DPI can induce p53 expression through a ROS-independent mechanism. In human retinal pigment epithelial (RPE) cells, DPI treatment significantly induced the expression and phosphorylation of p53, an effect that was not prevented by a ROS scavenger. In cells that lack p53, such as HL-60 cells, DPI can still induce p21 upregulation, suggesting a p53-independent mechanism for this effect, potentially mediated by ERK activation. nih.gov

Table 4: Effects of this compound on p53 and p21

| Biological Model | Key Finding | Reference |

|---|---|---|

| HCT-116 Cells (wild-type p53) | Caused strong and sustained upregulation of p53 and p21, leading to G0/G1 arrest. | nih.gov |

| ARPE-19 Human RPE Cells | Induced expression and phosphorylation of p53 via a ROS-independent mechanism. | |

| HL-60 Cells (null p53) | Induced p21 upregulation in a p53-independent manner. | nih.gov |

Based on the conducted research, there is no direct scientific evidence available to substantiate that this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

This compound has been shown to modulate the signaling of the P2X7 purinergic receptor, an ATP-gated ion channel involved in inflammation and immune responses. In a study using murine peritoneal macrophages infected with Escherichia coli, DPI enhanced P2X7-dependent phagocytosis of the bacteria. The mechanism involves DPI's ability to prevent the leakage of ATP from infected cells. This reduction in extracellular ATP restores the association of the P2X7 receptor with non-muscle myosin heavy chain 9 (MYH9), which is necessary for efficient phagocytosis. Furthermore, by decreasing extracellular ATP levels, DPI also suppressed inflammasome activation and necroptosis in the infected macrophages.

Table 5: this compound's Role in P2X7 Receptor Signaling

| Biological Model | Stimulus | Key Finding | Reference |

|---|---|---|---|

| Murine Peritoneal Macrophages | Escherichia coli infection | Enhanced P2X7-dependent phagocytosis by preventing ATP leakage and restoring P2X7-MYH9 association. Suppressed inflammasome activation. |

MYCN Protein Level Downregulation and Associated Mitochondrial Alterations

This compound (DPI) has been identified as a compound that preferentially targets neuroblastoma cells with MYCN gene amplification (MNA). biorxiv.org In these cells, DPI has been shown to downregulate the protein levels of MYCN. biorxiv.orgconsensus.app This effect is particularly noted in MNA cells, where high levels of the MYCN protein are a key driver of tumorigenesis. researchgate.net The mechanism of action for DPI involves targeting alterations induced by MNA, which include significant changes in the expression of proteins involved in the mitochondrial electron transport chain. biorxiv.orgconsensus.app

Research indicates that DPI's effects are critically linked to alterations in mitochondrial function and the associated production of reactive oxygen species (ROS). biorxiv.orgresearchgate.net In MYCN-amplified neuroblastoma cells, DPI treatment has been observed to induce a mitochondrial superoxide-mediated apoptosis. researchgate.net Furthermore, proteomic and metabolomic assays have revealed that DPI can reverse some of the profound changes in mitochondrial metabolism that are dependent on MYCN. biorxiv.orgresearchgate.net Specifically, DPI has been found to significantly downregulate MYCN expression within the mitochondria of neuroblastoma cells, which in turn modulates the expression of mitochondrial genes. researchgate.net These findings suggest that the processes affected by DPI, particularly those related to mitochondrial function and MYCN stability, could be valuable targets for therapeutic development against MNA neuroblastoma. biorxiv.orgconsensus.app

Table 1: Effects of this compound on MYCN and Mitochondria

| Cellular Context | Effect of this compound | Associated Molecular Changes | Reference |

|---|---|---|---|

| MYCN-Amplified Neuroblastoma | Downregulation of MYCN protein levels | Alterations in mitochondrial electron transport chain proteins | biorxiv.org |

| MYCN-Amplified Neuroblastoma | Induction of mitochondrial superoxide-mediated apoptosis | Downregulation of MYCN expression in mitochondria | researchgate.net |

| MYCN-Amplified Neuroblastoma | Reversal of MYCN-dependent alterations in mitochondrial metabolism | Modulation of mitochondrial gene expression | biorxiv.orgresearchgate.net |

Effects of this compound on Fundamental Cellular Processes

This compound has demonstrated significant antiproliferative activity across various cancer cell models. nih.gov Studies have shown that DPI can reduce the proliferation, survival, and malignant transformation of MYCN-amplified neuroblastoma cells. biorxiv.org In human colon cancer cell lines (HCT116), DPI exerts a growth inhibitory effect irrespective of their p53 status (p53+/+ and p53-/-). mdpi.comresearchgate.net The inhibitory effect on cell proliferation has been observed after treatment, with cell counts remaining low even after the removal of the compound. mdpi.comresearchgate.net

The growth inhibition is a dose- and time-dependent effect. nih.gov Research on a cancer stem cell model also highlighted the potent inhibitory effects of DPI on characteristics such as sphere and colony formation at nanomolar concentrations. nih.gov This broad antiproliferative activity underscores its potential as a tool for studying cancer cell growth mechanisms. nih.gov

Table 2: Proliferation and Growth Inhibition by this compound in Cancer Cell Lines

| Cell Line | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| MYCN-Amplified Neuroblastoma | Reduced proliferation and survival | DPI preferentially targets these cells. | biorxiv.org |

| HCT116 (p53+/+ and p53-/-) | Growth inhibition | Effect is independent of p53 status. | mdpi.com |

| Human RPE cells | Dose- and time-dependent growth inhibition | Inhibition linked to induction of apoptosis. | nih.gov |

| Cancer Stem Cell Model (miPS-Huh7cmP) | Inhibition of sphere and colony formation | Effective at low nanomolar concentrations. | nih.gov |

This compound has been shown to impact cell cycle progression, notably by inducing an arrest in the G2 phase. aacrjournals.org Treatment with DPI leads to an accumulation of cells with a 4N DNA content, which is indicative of a G2-M arrest. nih.govaacrjournals.org However, unlike some other agents that cause a mitotic block, DPI-treated cells fail to enter mitosis. nih.govaacrjournals.org

The mechanism underlying this G2 arrest appears to be linked to the downregulation of cyclin B1. aacrjournals.org The accumulation of cyclin B1, which is necessary for the transition from G2 to mitosis, is impaired in the presence of DPI. nih.govaacrjournals.org When DPI is removed, cyclin B1 levels can accumulate, allowing cells to progress into mitosis. nih.gov Furthermore, DPI treatment prevents the activation of the centrosome-associated Aurora-A kinase, a key marker of centrosome maturation and mitotic entry. nih.govaacrjournals.org This selective targeting of cell cycle components contributes to its potent antiproliferative effects. nih.gov

This compound is capable of inducing apoptosis through mechanisms that can be both dependent and independent of the tumor suppressor protein p53. In human colon cancer cells (HCT116) that lack functional p53 (p53-/-), DPI treatment preferentially leads to apoptosis. nih.govresearchgate.net This indicates a p53-independent pathway for apoptosis induction.

Conversely, in cells with functional p53, the role of p53 in DPI-induced apoptosis is also evident. In human retinal pigment epithelial (RPE) cells, DPI treatment induced the expression and phosphorylation of p53, which is known to activate pro-apoptotic genes. nih.gov This study also found that DPI-induced p53 expression occurred through a ROS-independent mechanism. nih.gov The treatment also led to DNA fragmentation and an increase in the pro-apoptotic factor Bax. nih.gov The choice between apoptosis and other cellular outcomes like senescence appears to be influenced by the p53 status of the cell. nih.govresearchgate.net

In certain cancer cell models, particularly those with functional p53, this compound has been shown to induce cellular senescence, a state of irreversible growth arrest. mdpi.comnih.gov This has been demonstrated in p53-proficient HCT116 human colon cancer cells and MCF-7 breast cancer cells. nih.govresearchgate.net The induction of senescence in these cells was correlated with an upregulation of p53 and p21 proteins, key regulators of the senescence program. nih.govresearchgate.net

This effect suggests that inhibiting ROS production, a known function of DPI as an NADPH oxidase inhibitor, can be a strategy to promote therapy-induced senescence in cancers. nih.gov The induction of senescence contributes to the restriction of tumor growth by providing a prolonged inhibition of proliferation. mdpi.comnih.gov This p53-dependent induction of senescence presents an alternative cellular fate to apoptosis in response to DPI treatment. researchgate.net

Research suggests that inhibitors of NADPH oxidases (NOX), such as this compound, can impede the migration and invasion of cancer cells. researchgate.net In melanoma cell lines, which often exhibit high metastatic potential, targeting pathways involving NOX has been shown to reduce cell motility. nih.gov For instance, the inhibition of Carbonic Anhydrase XII (CAXII), a process that can be influenced by factors related to the tumor microenvironment like hypoxia, has been shown to impair melanoma cell migration and invasion. nih.govnih.gov While direct studies on DPI's effect on melanoma migration are part of a broader context, the inhibition of NOX enzymes, which are primary targets of DPI, has been linked to the suppression of MMP-9 expression and cellular invasion in breast cancer cells. researchgate.net This suggests that by inhibiting flavoenzymes like NADPH oxidase, DPI may interfere with the signaling pathways that promote the migratory and invasive properties of cancer cells.

Modulation of Phagocytosis (e.g., Non-Opsonized Bacterial Phagocytosis)

This compound (DPI), traditionally known as an inhibitor of NADPH oxidase 2 (NOX2), has been shown to modulate phagocytosis, particularly the uptake of non-opsonized bacteria. nih.gov Research on murine peritoneal macrophages infected with Escherichia coli revealed that DPI effectively promoted the phagocytosis of these non-opsonized bacteria. nih.gov This enhancement of bacterial uptake by macrophages was also observed with Staphylococcus aureus. nih.gov The mechanism behind this is independent of Reactive Oxygen Species (ROS) but is dependent on intracellular calcium and the activation of the p38 MAPK signaling pathway. nih.gov

Further investigation into the molecular mechanism demonstrated that DPI abrogated the increase in extracellular ATP levels in E. coli-infected macrophages. nih.gov This action restores the association of the purinergic receptor P2X7 with non-muscle myosin heavy chain 9 (MYH9), which upregulates P2X7-dependent phagocytosis. nih.gov DPI achieves this by upregulating p38 MAPK phosphorylation, which in turn suppresses the expression and activity of the hemichannel protein connexin 43 (CX43), thereby inhibiting CX43-mediated ATP efflux from the infected macrophages. nih.gov The process of DPI-enhanced phagocytosis is also sensitive to temperature and can be attenuated by inhibiting actin polymerization. nih.gov

| Research Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Murine Peritoneal Macrophages (E. coli infection) | DPI promoted non-opsonized bacterial phagocytosis. | Inhibited CX43-mediated ATP leakage, restoring P2X7-dependent phagocytosis. | nih.gov |

| Murine Primary Macrophages (E. coli & S. aureus) | DPI enhanced uptake of E. coli and S. aureus. | ROS-independent; dependent on intracellular calcium and p38 MAPK activation. | nih.gov |

Suppression of Inflammasome Activation

In conjunction with its effects on phagocytosis, this compound has been demonstrated to suppress inflammasome activation in bacterial infection models. nih.gov In studies using E. coli-infected macrophages, DPI was shown to inhibit inflammasome activation by reducing extracellular ATP levels. nih.gov This reduction in ATP release is a key mechanism, as ATP can act as a danger signal that triggers inflammasome assembly and activation. By blocking the hemichannel protein connexin 43 (CX43), DPI prevents the efflux of ATP from infected cells, thereby dampening the signal for inflammasome activation. nih.gov In a murine model of E. coli infection, the administration of DPI led to reduced bacterial load and inhibited inflammasome activation, which contributed to improved survival and amelioration of organ injuries. nih.gov

Prevention of Necroptosis

This compound has been identified as a protective agent against necroptosis, a form of programmed necrosis. In a model of necroptosis in human kidney renal tubular epithelial cells (HK-2), DPI was shown to prevent this form of cell death. nih.govspandidos-publications.comnih.gov The necroptosis in these cells was induced by a combination of tumor necrosis factor-α (TNF-α), benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-FMK), and antimycin A. nih.govspandidos-publications.com

The protective effect of DPI is linked to its ability to inhibit the production of Reactive Oxygen Species (ROS). nih.govnih.gov Studies have shown that ROS production increases in HK-2 cells undergoing necroptosis. nih.govspandidos-publications.com DPI treatment decreased this ROS production and consequently reduced the proportion of necrotic cells. nih.govspandidos-publications.com Mechanistically, DPI treatment also led to a decrease in the phosphorylation of key proteins essential for the necroptotic pathway, namely receptor-interacting protein kinase 3 (RIP-3) and mixed lineage kinase domain-like protein (MLKL). nih.govspandidos-publications.com This suggests that DPI protects HK-2 cells from necroptosis by inhibiting ROS production, which in turn prevents the activation of the RIP-3/MLKL signaling cascade. nih.govnih.gov

Modulation of Autophagy and Endoplasmic Reticulum (ER) Stress Pathways (e.g., in Viral Infection)

This compound has been shown to modulate autophagy and Endoplasmic Reticulum (ER) stress, particularly in the context of viral infections. nih.gov In a study involving Japanese encephalitis virus (JEV) infection in mouse neuronal cells (Neuro2a), DPI treatment blocked the induction of autophagy and the activation of all three arms of the ER stress pathway. nih.gov This inhibition of autophagy and ER stress responses ultimately led to a reduction in the release of virus particles. nih.gov

Interestingly, while often used as an antioxidant, DPI was observed to enhance ROS levels in JEV-infected cells, suggesting it induces oxidative stress in this specific model. nih.gov The study concluded that the DPI-mediated block of autophagy was a result of the inhibition of ER stress responses and was not linked to an anti-oxidative effect. nih.gov Autophagy induction during JEV infection is associated with the activation of the XBP1 and ATF6 ER stress sensors. nih.gov The findings suggest that the signaling pathways for ER stress and autophagy during JEV infection are modulated by DPI-sensitive flavin-dependent enzymes. nih.gov

Influence on Cellular Differentiation (e.g., Mesenchymal Stromal Cells, Embryonic Stem Cells)

This compound influences cellular processes like proliferation and differentiation, with its effects varying based on the cell type and its metabolic state. nih.govnih.gov In studies on human mesenchymal stromal cells (MSCs), including those from amniotic membrane (hAMSCs) and bone marrow (hBMSCs), DPI's effects were linked to the cells' energy metabolism. nih.govnih.gov In hAMSCs, which primarily use glycolysis, DPI predominantly interacted with NOX enzymes. nih.govnih.gov In hBMSCs, ROS turnover was more influenced by NOX activity than by mitochondria. nih.govnih.gov These findings suggest that undifferentiated cells may be potential targets for DPI's modulatory effects. nih.govnih.gov

In the context of cancer stem cells (CSCs), which share characteristics with embryonic stem cells, DPI has shown potent inhibitory effects. nih.gov Using a CSC model derived from induced pluripotent stem cells (miPS-Huh7cmP cells), DPI was reevaluated for its efficacy. nih.govafricaresearchconnects.com While conventional cell growth inhibition assays showed a modest effect, assays measuring specific CSC characteristics revealed much higher potency. nih.gov DPI significantly inhibited sphere formation, colony formation, and tube formation at nanomolar concentrations. nih.govafricaresearchconnects.com These assays, often conducted in three-dimensional (3D) cultures, are crucial for evaluating CSC properties. nih.gov Notably, another NOX inhibitor, VAS2780, did not produce these inhibitory effects, suggesting a distinct mechanism of action for DPI in this context. nih.gov

This compound Applications in Specific Research Models (Non-Clinical)

Immune Cell Research (Neutrophils, Macrophages, Microglia)

This compound is widely utilized in non-clinical research to study the function of various immune cells by inhibiting NADPH oxidase (NOX) enzymes, which are critical for their function.

Neutrophils: In human neutrophils, DPI inhibits NADPH-dependent superoxide (B77818) production, a key component of the respiratory burst used to kill pathogens. nih.govportlandpress.com This inhibition affects the aerobic killing of bacteria like staphylococci. nih.govportlandpress.com DPI has also been shown to decrease the degranulation of azurophil and specific granules. nih.govportlandpress.com Furthermore, research indicates that DPI can block the formation of neutrophil extracellular traps (NETs), a process related to ROS production. nih.govmdpi.com Studies have also characterized DPI as selectively interfering with intracellular ROS production in neutrophils, with a lower IC50 value and faster onset compared to its effect on extracellular ROS production. oup.com

Macrophages: In murine macrophages, DPI has been shown to enhance the phagocytosis of non-opsonized bacteria, such as E. coli and S. aureus. nih.govnih.gov This effect is independent of ROS generation but relies on calcium-mediated p38 MAPK signaling. nih.gov DPI also suppresses inflammasome activation in macrophages by preventing ATP release, which acts as a trigger for the inflammasome complex. nih.gov

Microglia: Microglia are the resident immune cells of the central nervous system, and the activation of their NADPH oxidase (NOX2) is linked to neuroinflammation. nih.govnih.govtranslucencebio.com DPI is used as a potent inhibitor of microglial NOX2. nih.govnih.gov Studies have demonstrated that even at subpicomolar concentrations, DPI can inhibit the activation of NOX2 in microglia without causing cytotoxicity. nih.govnih.gov This specific inhibition of microglial NOX2 highlights its potential as a research tool for studying neuroinflammatory processes in models of neurodegenerative diseases. nih.govnih.gov

| Immune Cell Type | Model System | Observed Effect of DPI | Reference |

|---|---|---|---|

| Neutrophils | Human Neutrophils | Inhibits superoxide production, aerobic bacterial killing, and NET formation. | nih.govportlandpress.comnih.govmdpi.com |

| Macrophages | Murine Macrophages | Enhances non-opsonized bacterial phagocytosis and suppresses inflammasome activation. | nih.govnih.gov |

| Microglia | Primary Midbrain Neuron-Glia Cultures | Inhibits NADPH oxidase (NOX2) activation at subpicomolar concentrations. | nih.govnih.gov |

Inhibition of Reactive Oxygen Species Generation by Phagocytes

This compound is a potent inhibitor of NADPH oxidase, the enzyme complex responsible for the respiratory burst in phagocytic cells such as neutrophils and macrophages. This inhibitory action directly curtails the production of superoxide and other reactive oxygen species that are crucial for host defense but can also contribute to inflammatory tissue damage.

Research has demonstrated that DPI effectively blocks ROS production in phagocytes. In human neutrophils, DPI has been shown to selectively interfere with intracellular ROS production. oup.com The inhibition of intracellular NADPH oxidase activity by DPI is characterized by a rapid onset and irreversibility. oup.com This selectivity suggests that the regulation of NADPH oxidase activity differs based on its subcellular location, whether at the plasma membrane or on the membranes of intracellular granules. oup.com

The mechanism of DPI's inhibitory effect on phagocytic ROS generation involves its interaction with the flavin-containing components of the NADPH oxidase complex. This leads to a reduction in the transfer of electrons to molecular oxygen, thereby preventing the formation of superoxide anions. Studies have confirmed that DPI diminishes ROS production in response to various stimuli, including phorbol-12-myristate-13-acetate (PMA). nih.gov

Interestingly, while DPI is a classic NOX2 inhibitor, some of its effects on phagocytes appear to be independent of ROS inhibition. For instance, DPI has been found to enhance ROS-independent bacterial phagocytosis in murine macrophages. nih.govsemanticscholar.org This suggests that DPI may have additional mechanisms of action beyond its well-established role as an NADPH oxidase inhibitor.

| Cell Type | Stimulus | Effect of this compound | Key Finding |

| Human Neutrophils | Phorbol-12-myristate-13-acetate (PMA) | Inhibition of intracellular ROS production | DPI selectively inhibits intracellular NADPH oxidase activity. oup.com |

| Murine Peritoneal Macrophages | E. coli | Decreased ROS production, enhanced phagocytosis | DPI's enhancement of phagocytosis is ROS-independent. nih.govsemanticscholar.org |

Modulation of Inflammatory Mediator Production (e.g., TNF-α, IL-1β, IL-6)

Beyond its direct effects on ROS production, this compound also modulates the production of key inflammatory mediators. In various research models, DPI has been shown to decrease the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

In studies involving murine peritoneal macrophages stimulated with E. coli, treatment with DPI resulted in a notable decrease in the production of TNF-α and IL-6. nih.gove-century.us This reduction in cytokine production occurred alongside an enhanced phagocytic activity, suggesting a complex interplay between ROS inhibition and the regulation of inflammatory signaling pathways. nih.gove-century.us The ability of DPI to ameliorate inflammation in E. coli-infected mice further underscores its anti-inflammatory potential. semanticscholar.org

| Cell Model | Stimulus | Effect of this compound |